molecular formula C34H64N8O9S B14263401 L-Methionyl-L-leucyl-L-lysyl-L-lysyl-L-isoleucyl-L-glutamic acid CAS No. 178459-69-3

L-Methionyl-L-leucyl-L-lysyl-L-lysyl-L-isoleucyl-L-glutamic acid

Cat. No.: B14263401
CAS No.: 178459-69-3
M. Wt: 761.0 g/mol
InChI Key: NLOGNUCPZBHCTD-FNARAVPISA-N
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Description

L-Methionyl-L-leucyl-L-lysyl-L-lysyl-L-isoleucyl-L-glutamic acid is a peptide compound composed of six amino acids: methionine, leucine, lysine, lysine, isoleucine, and glutamic acid. Peptides like this one play crucial roles in various biological processes, including signaling, structural functions, and enzymatic activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-leucyl-L-lysyl-L-lysyl-L-isoleucyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve purification techniques like HPLC (high-performance liquid chromatography) to isolate the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-leucyl-L-lysyl-L-lysyl-L-isoleucyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).

    Substitution: Amino groups in lysine residues can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Acylating agents like acetic anhydride or alkylating agents like iodoacetamide.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Acylated or alkylated lysine residues.

Scientific Research Applications

L-Methionyl-L-leucyl-L-lysyl-L-lysyl-L-isoleucyl-L-glutamic acid has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Methionyl-L-leucyl-L-lysyl-L-lysyl-L-isoleucyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like cell signaling, metabolism, and immune responses. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

    L-Methionyl-L-threonyl-L-glutamine: Another peptide with methionine and glutamine residues.

    Oxyntomodulin: A peptide hormone with a similar amino acid sequence.

    β-Endorphin: An endogenous opioid peptide with overlapping amino acid sequences.

Uniqueness

L-Methionyl-L-leucyl-L-lysyl-L-lysyl-L-isoleucyl-L-glutamic acid is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its versatility and importance.

Properties

178459-69-3

Molecular Formula

C34H64N8O9S

Molecular Weight

761.0 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid

InChI

InChI=1S/C34H64N8O9S/c1-6-21(4)28(33(49)40-25(34(50)51)13-14-27(43)44)42-31(47)24(12-8-10-17-36)38-30(46)23(11-7-9-16-35)39-32(48)26(19-20(2)3)41-29(45)22(37)15-18-52-5/h20-26,28H,6-19,35-37H2,1-5H3,(H,38,46)(H,39,48)(H,40,49)(H,41,45)(H,42,47)(H,43,44)(H,50,51)/t21-,22-,23-,24-,25-,26-,28-/m0/s1

InChI Key

NLOGNUCPZBHCTD-FNARAVPISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N

Origin of Product

United States

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